![molecular formula C14H13NO2S B12571407 N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine CAS No. 207553-19-3](/img/structure/B12571407.png)
N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is a complex organic compound characterized by its unique structural features This compound contains a benzenesulfinyl group attached to a phenylethylidene moiety, with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine typically involves the reaction of benzenesulfinyl chloride with a suitable phenylethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The hydroxylamine group can also participate in redox reactions, further contributing to its biological effects.
Comparación Con Compuestos Similares
N-(2-Benzenesulfonyl-ethyl)-N-phenyl-hydroxylamine: This compound has a similar structure but with a sulfonyl group instead of a sulfinyl group.
Sulfonimidates: These compounds share the sulfinyl functional group and have similar reactivity.
Uniqueness: N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
207553-19-3 |
|---|---|
Fórmula molecular |
C14H13NO2S |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
N-[1-phenyl-2-[(R)-phenylsulfinyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2S/c16-15-14(12-7-3-1-4-8-12)11-18(17)13-9-5-2-6-10-13/h1-10,16H,11H2/t18-/m1/s1 |
Clave InChI |
MRPYZHKVEDZSQD-GOSISDBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=NO)C[S@@](=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


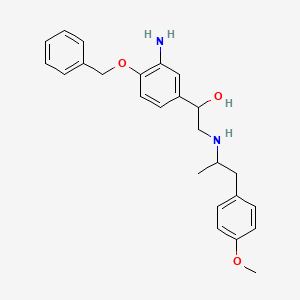
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
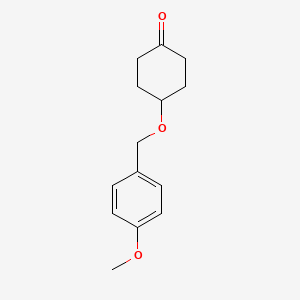
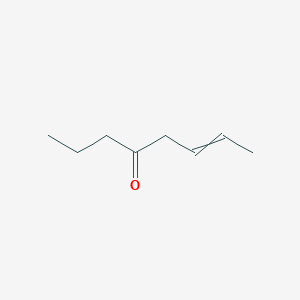
![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
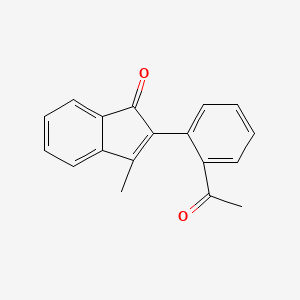
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)
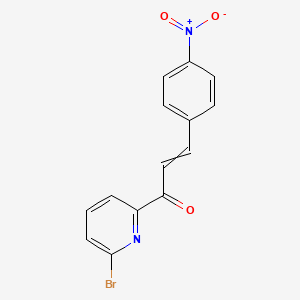
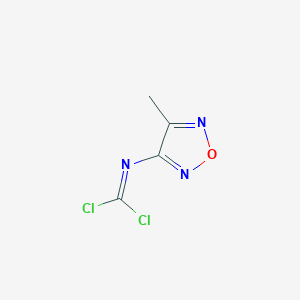


![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
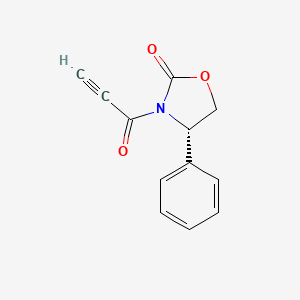
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
